Superior Myeloperoxidase (MPO) Inhibitory Potency Compared to a Close Structural Analog
This compound exhibits a 9.4-fold increase in potency for human myeloperoxidase (MPO) inhibition compared to a structurally related pyridin-3-amine derivative (BDBM50554046/CHEMBL4783713) [1][2]. MPO is a key enzyme in inflammatory pathways, and its inhibition is a therapeutic strategy for cardiovascular and autoimmune diseases.
| Evidence Dimension | Inhibition of recombinant human MPO |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | Related pyridin-3-amine derivative (BDBM50554046): IC50 = 1500 nM |
| Quantified Difference | 9.4-fold lower IC50 (more potent) |
| Conditions | Inhibition of recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl, measured by aminophenyl fluorescein-based assay |
Why This Matters
Procurement of the exact compound is critical for achieving the reported nanomolar potency; substitution with a near analog would result in a >9-fold loss of activity, invalidating dose-response studies.
- [1] BindingDB Entry BDBM50554044 (CHEMBL4792720). IC50 data for 2-(4-Methoxyphenyl)-3-pyridinamine against human MPO. View Source
- [2] BindingDB Entry BDBM50554046 (CHEMBL4783713). IC50 data for a related pyridin-3-amine derivative against human MPO. View Source
